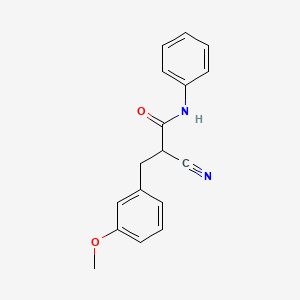
2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-cyano-3-substituted-amino(phenyl) methylphosphonylacrylates (acrylamides) has been achieved through an efficient microwave irradiation method. This process yields the desired compounds in moderate amounts and within a shorter reaction time. The synthesized compounds are characterized using various spectroscopic techniques, including IR, (1)H, (13)C, and (31)P NMR spectral data. The introduction of different substituents and the incorporation of alpha-aminophosphonates with an alkoxyethyl moiety into the cyanoacrylate (acrylamide) structure have been explored, with some compounds showing promising antiviral activities .
Molecular Structure Analysis
The molecular structures of novel (E)-2-cyano-N-(4-ethoxyphenyl)-3-methylthio-3-(substituted-amino)acrylamides have been confirmed through single crystal X-ray diffraction. Additionally, IR, 1H-NMR, 13C-NMR, mass spectroscopy, and elemental analyses have been employed to validate the stereochemistry of the synthesized compounds. These methods ensure the accurate determination of the molecular configuration and the overall structural integrity of the synthesized acrylamides .
Chemical Reactions Analysis
The reaction of methoxybenzaldehydes with cyanoacetamide in water, in the presence of cocamidopropylamine oxide, leads to the formation of 3-(methoxyphenyl)-2-cyanoacrylamides. These compounds exhibit solid-phase fluorescence, which is a notable chemical property that could have potential applications in various fields. The emission maxima of these compounds are located at λ 421–469 nm, indicating their potential use in fluorescence-based applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of methoxy substituted 5-phenylazo-3-cyano-1-ethyl-6-hydroxy-4-methyl-2-pyridones have been extensively characterized. X-ray single-crystal analysis, along with quantum chemical calculations using density functional theory, have been utilized to determine the geometrical structure and vibrational wavenumbers of these compounds. The agreement between observed and calculated wavenumbers suggests the reliability of the theoretical models used. Additionally, the stability of the molecules has been analyzed through natural bond orbital analysis, which indicates the presence of hyperconjugative interactions and charge delocalization. These analyses confirm the existence of the compounds in the hydrazone tautomeric form in both solid state and dimethyl sulfoxide solution .
Wissenschaftliche Forschungsanwendungen
Mechanofluorochromic Properties
2-Cyano-3-(3-methoxyphenyl)-N-phenylpropanamide is involved in studies exploring its optical properties due to distinct stacking modes in its derivatives. Research has shown that such compounds can exhibit different luminescent behaviors upon mechanical grinding, attributed to phase transitions from crystalline to amorphous. This characteristic makes them potential candidates for applications in fluorescence switching and optical materials (Qing‐bao Song et al., 2015).
Corrosion Inhibition
Another application area for derivatives of 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide is in corrosion inhibition. Studies have identified its effectiveness in protecting metals like copper from corrosion in acidic environments. This action is particularly significant in industrial settings where metal preservation is crucial. The effectiveness of these compounds as corrosion inhibitors is demonstrated through various chemical and electrochemical methods, pointing towards their potential utility in material science and engineering (Ahmed Abu-Rayyan et al., 2022).
Biological Matrices Analysis
In the field of toxicology and forensic science, derivatives of 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide have been identified and analyzed within biological matrices. The development of qualitative and quantitative methods for determining these compounds in fluids like blood and urine underscores their relevance in medical research, particularly in understanding their pharmacokinetics and potential toxicological impacts (G. De Paoli et al., 2013).
Organic Synthesis and Catalysis
Furthermore, the compound and its analogs are used in the synthesis of various organic molecules, demonstrating its versatility as a building block in organic chemistry. This includes the creation of novel molecules with potential applications in medicinal chemistry and material science. The exploration of its reactivity and interactions contributes to the broader understanding of organic synthesis mechanisms (W. Birolli et al., 2020).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-21-16-9-5-6-13(11-16)10-14(12-18)17(20)19-15-7-3-2-4-8-15/h2-9,11,14H,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLFYBFFFRQUBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(C#N)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

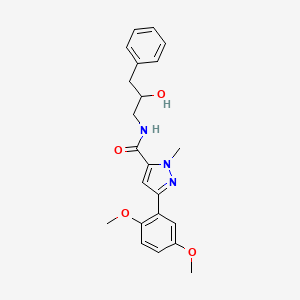
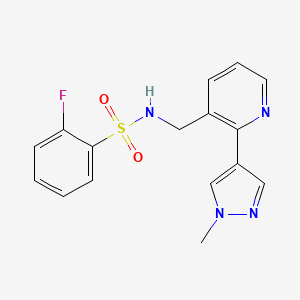
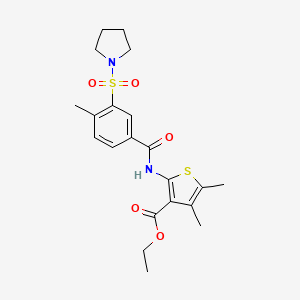
![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2514635.png)
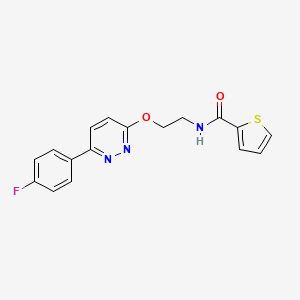
![1,7-diethyl-3-(4-fluorophenyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2514639.png)

![1-{2-[(3-Chlorophenyl)sulfanyl]-4-methyl-3-quinolinyl}-1-ethanone](/img/structure/B2514642.png)
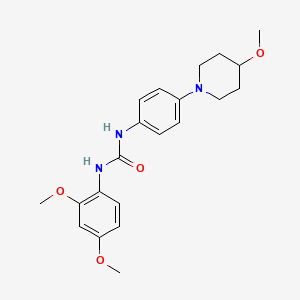
![N-(2,5-difluorophenyl)-2-[2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide](/img/structure/B2514644.png)

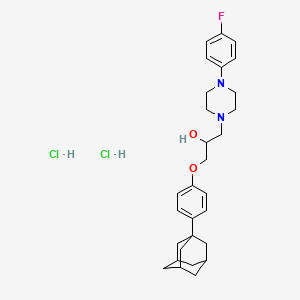

![2-(4-fluorobenzamido)-N-(2-methoxy-5-methylphenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2514649.png)